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Compound of Interest

Compound Name: 14-Dehydrobrowniine

Cat. No.: B15592917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 14-
Dehydrobrowniine, a C19-diterpenoid alkaloid. The information presented herein is crucial for

the identification, characterization, and analysis of this natural product in research and drug

development settings. The data is compiled from primary scientific literature, ensuring accuracy

and reliability.

Core Spectroscopic Data
The structural elucidation of 14-Dehydrobrowniine, like many complex natural products, relies

on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the intricate carbon-hydrogen

framework of 14-Dehydrobrowniine.

¹³C NMR Data

The complete ¹³C NMR spectral data for 14-Dehydrobrowniine has been meticulously

assigned. The chemical shifts, recorded in deuterochloroform (CDCl₃) at 15.03 MHz, provide a

unique fingerprint of the carbon skeleton.[1][2] A key feature in the ¹³C NMR spectrum is the

downfield singlet observed at 216.3 ppm, which is characteristic of the carbonyl group at the C-
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14 position.[1] The presence of this C-14 carbonyl group significantly influences the chemical

shifts of neighboring carbons, including C-8, C-9, C-10, C-11, C-12, C-13, and C-16, causing

them to shift downfield compared to the parent compound, browniine.[1]

Carbon No.
Chemical Shift (δ,
ppm)

Carbon No.
Chemical Shift (δ,
ppm)

1 85.3 14 216.3

2 26.1 15 36.9

3 34.6 16 82.1

4 38.6 17 64.0

5 48.7 18 77.9

6 82.8 19 56.4

7 53.6 N-CH₂ 48.9

8 83.9 N-CH₂-CH₃ 13.5

9 54.4 1-OCH₃ 55.9

10 45.9 6-OCH₃ 57.5

11 50.1 16-OCH₃ 56.1

12 36.1 18-OCH₃ 59.1

13 46.2

Table 1: ¹³C NMR

Chemical Shift

Assignments for 14-

Dehydrobrowniine in

CDCl₃.[1]

¹H NMR Data

Detailed ¹H NMR data for 14-Dehydrobrowniine is not readily available in the public domain

through general searches. This information would typically be found in the original isolation
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paper or subsequent detailed structural studies. For researchers requiring this data, a thorough

search of specialized natural product chemistry databases and the primary literature is

recommended.

Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental

composition of 14-Dehydrobrowniine.

The molecular formula of 14-Dehydrobrowniine is C₂₅H₃₉NO₇. The fragmentation pattern in

the mass spectrum would be characteristic of the diterpenoid alkaloid skeleton and would show

losses of functional groups such as methoxy and ethyl groups. High-resolution mass

spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Specific quantitative MS data, including the m/z values of the molecular ion and major fragment

ions, is not available in the public search results. This information is likely detailed in the

primary publication reporting the compound's isolation.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For 14-
Dehydrobrowniine, the IR spectrum would be expected to show characteristic absorption

bands for the following functional groups:

Hydroxyl (O-H) group: A broad absorption band in the region of 3400-3200 cm⁻¹.

Carbonyl (C=O) group: A strong, sharp absorption band around 1720 cm⁻¹, corresponding to

the ketone at C-14.

C-H stretching: Absorption bands in the region of 3000-2850 cm⁻¹ for the aliphatic C-H

bonds.

C-O stretching: Absorption bands in the fingerprint region (1300-1000 cm⁻¹) for the ether and

hydroxyl C-O bonds.

Specific IR absorption frequencies for 14-Dehydrobrowniine are not available in the public

search results and would be found in the original characterization paper.
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Experimental Protocols
The spectroscopic data presented here are typically acquired using standard, well-established

methodologies in natural product chemistry.

NMR Spectroscopy
Sample Preparation: A few milligrams of purified 14-Dehydrobrowniine are dissolved in a

deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The data

for the provided table was obtained at a frequency of 15.03 MHz.[1]

Data Acquisition: Standard pulse sequences are used to acquire the ¹³C spectrum. Proton-

decoupled spectra are typically obtained to simplify the spectrum to a series of singlets, with

each signal representing a unique carbon atom.

Referencing: Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.0 ppm) or an

internal standard such as tetramethylsilane (TMS) at δ 0.0 ppm.

Mass Spectrometry
Instrumentation: A variety of mass spectrometers can be used, including Electron Ionization

(EI), Electrospray Ionization (ESI), or Fast Atom Bombardment (FAB) sources, often coupled

with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or

acetonitrile), is introduced into the ion source.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight

and fragmentation pattern, which aids in structure elucidation.

Infrared Spectroscopy
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or

KBr) by evaporating a solution of the compound, or as a KBr pellet where a small amount of

the sample is ground with potassium bromide and pressed into a disk.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: The instrument passes infrared radiation through the sample and measures

the amount of radiation absorbed at each frequency. The data is typically plotted as percent

transmittance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like 14-Dehydrobrowniine
follows a logical workflow, starting from isolation to complete structure elucidation.
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Caption: Workflow for the isolation and structural elucidation of 14-Dehydrobrowniine.

Historical Context
14-Dehydrobrowniine was first isolated as a natural product from Delphinium cardinale by M.

H. Benn in 1966.[1] Its structure and stereochemistry have been confirmed through detailed
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spectroscopic analysis, particularly ¹³C NMR spectroscopy, and by its chemical relationship to

other known diterpenoid alkaloids like browniine.[1] Since its initial discovery, it has been

identified in other plant species, including Delphinium glaucescens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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